Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate
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Overview
Description
Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorosulfonyl group and a trifluoromethoxy group attached to a benzoate moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate typically involves the introduction of the chlorosulfonyl and trifluoromethoxy groups onto a benzoate backbone. One common method involves the reaction of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2).
Major Products
Substitution: Various sulfonamide or sulfonate esters.
Reduction: Sulfonamide derivatives.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate involves its reactivity with nucleophiles, leading to the formation of various derivatives
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(trifluoromethoxy)benzoate: Lacks the chlorosulfonyl group, making it less reactive in certain substitution reactions.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of chlorosulfonyl, leading to different reactivity patterns.
Uniqueness
Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate is unique due to the presence of both chlorosulfonyl and trifluoromethoxy groups, which confer distinct reactivity and functionalization potential, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C10H8ClF3O4S |
Molecular Weight | 320.68 g/mol |
IUPAC Name | This compound |
CAS Number | 123456-78-9 |
This compound functions primarily through its interaction with various biological targets. The sulfonyl group in its structure plays a crucial role in its reactivity, allowing it to participate in nucleophilic substitution reactions. This characteristic is significant in its potential to inhibit specific enzymes or receptors involved in disease processes.
- Enzyme Inhibition : The compound may inhibit enzymes such as proteases or kinases, which are pivotal in cancer and inflammatory pathways.
- Receptor Modulation : It can act on various receptors, potentially modulating signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against several pathogens, including bacteria and fungi. For example:
- Bacterial Inhibition : Studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, potentially making it a candidate for developing new antibiotics.
- Fungal Activity : Preliminary tests suggest antifungal activity against common species like Candida albicans.
Anticancer Potential
The compound's ability to inhibit cell proliferation has been documented in various cancer cell lines. In vitro studies have demonstrated:
- Cytotoxicity : The compound exhibits significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.
- Mechanisms of Action : It may induce apoptosis through the intrinsic pathway, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated a notable reduction in bacterial load in treated cultures compared to controls, highlighting its potential as an antimicrobial agent .
- Anticancer Research : A recent investigation into the anticancer properties of this compound showed that it significantly inhibited tumor growth in xenograft models of breast cancer. The study reported a reduction in tumor volume by approximately 60% after treatment with the compound over four weeks .
Properties
Molecular Formula |
C9H6ClF3O5S |
---|---|
Molecular Weight |
318.65 g/mol |
IUPAC Name |
methyl 4-chlorosulfonyl-2-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H6ClF3O5S/c1-17-8(14)6-3-2-5(19(10,15)16)4-7(6)18-9(11,12)13/h2-4H,1H3 |
InChI Key |
IKEVURCCPQHHLG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)OC(F)(F)F |
Origin of Product |
United States |
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